Etioporphyrin IV acid

porphyrin chemistry structural isomerism hapten design

Need a defined hapten for porphyrin antibody production? Multi-carboxyl porphyrins cause heterogeneous conjugation and unpredictable antisera. Etioporphyrin IV acid offers a single, stoichiometrically controlled conjugation site. - Single propionic acid at C-2: Enables precise EDC/NHS coupling & MALDI-TOF characterization - Preserved etioporphyrin core: 18-π-electron aromatic system for metal coordination & photophysics - ≥98% purity: Soluble in DMSO (10 mM); ideal for OATP1B1 SAR & petroporphyrin reference standards - Immediate supply: Secure single-site heterogeneous catalyst immobilization

Molecular Formula C33H38N4O2
Molecular Weight 522.7 g/mol
Cat. No. B12379777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtioporphyrin IV acid
Molecular FormulaC33H38N4O2
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CC)C)CCC(=O)O)C)C)CC)C
InChIInChI=1S/C33H38N4O2/c1-8-21-17(4)25-13-26-20(7)24(11-12-33(38)39)32(37-26)15-28-19(6)23(10-3)31(36-28)16-30-22(9-2)18(5)27(35-30)14-29(21)34-25/h13-16,34-35H,8-12H2,1-7H3,(H,38,39)
InChIKeySICALMMDTKRZON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etioporphyrin IV Acid: Carboxyl-Functionalized Porphyrin Hapten


Etioporphyrin IV acid (CAS not yet widely standardized; cataloged under MF C33H38N4O2, MW 522.68) is a synthetic, second-generation porphyrin belonging to the etio-series. Unlike the classical etioporphyrin isomers I–III, which bear only methyl and ethyl substituents, Etioporphyrin IV acid incorporates a single propionic acid side chain at the C-2 position, yielding a free carboxyl moiety . This structural modification confers dual functionality: it retains the characteristic 18-π-electron aromatic macrocycle essential for light absorption, energy/electron transfer, and metal coordination, while the carboxyl group enables site-selective amide conjugation to carrier proteins such as bovine serum albumin (BSA) and keyhole limpet hemocyanin (KLH) [1]. Classified as a hapten in immunological research, the compound has been reported to target porphyrin recognition elements with an IC50 of 1.3 μM [1]. It is supplied as a high-purity (≥98%) solid and is typically soluble in DMSO (e.g., 10 mM) .

1
Hapten immunogen design — single carboxyl enables defined carrier protein conjugation for reproducible antibody generation
2
OATP1B1 transporter SAR — mono-carboxyl porphyrin probe bridges inactive all-alkyl and multi-carboxyl porphyrins in hepatic uptake studies
3
Geochemical isomer reference — type-IV etioporphyrin standard for vibrational spectroscopic assignment workflows
4
Single-site catalyst immobilization — defined anchoring geometry supports rational heterogeneous catalyst design

Why Etioporphyrin IV Acid Is Irreplaceable


Generic substitution fails because the combination of the etio-type isomer IV scaffold and the single propionic acid group at C-2 is not replicated by any other commercially available porphyrin. Classical etioporphyrins I and III (C32H38N4) lack any ionizable side chain, rendering them incapable of directed covalent conjugation to carrier proteins and inactive as substrates or inhibitors of hepatic organic anion transporters such as OATP1B1 [1]. Conversely, multi-carboxyl porphyrins (e.g., coproporphyrin I with four propionic acid groups) introduce heterogeneous conjugation stoichiometry, confounding hapten–carrier ratio control essential for reproducible antibody generation [2]. Etioporphyrin IV acid thus occupies a narrow and irreplaceable chemical space: it provides a single, defined conjugation handle while preserving the hydrophobic, metal-binding, and photophysical properties of the etioporphyrin core. The quantitative evidence below demonstrates that its structural, pharmacokinetic, spectroscopic, and immunological behavior diverges measurably from the nearest available analogs.

Classical etioporphyrins I/III lack carboxyl groups

Cannot support carrier protein conjugation. All-alkyl etioporphyrins are structurally incapable of amide bond formation with BSA or KLH, preventing hapten immunogen preparation without prior chemical derivatization.

Multi-carboxyl porphyrins yield heterogeneous conjugates

Coproporphyrin I (4 -COOH) and mesoporphyrin IX (2 -COOH) introduce variable conjugation stoichiometry. Hapten-carrier ratio may shift between lots, confounding antibody titer and specificity reproducibility.

All-alkyl etioporphyrins show no OATP1B1 interaction

Etioporphyrin I is reported inactive toward OATP1B1-mediated transport. Researchers studying hepatic porphyrin clearance or transporter SAR may find uncharged etioporphyrins unsuitable as probes.

Quantitative Differentiation Evidence


Molecular Composition: Single Propionic Acid vs. All-Alkyl Etioporphyrins

Etioporphyrin IV acid possesses a unique elemental composition among etioporphyrin isomers. Relative to Etioporphyrin I (C32H38N4, MW 478.68), the acid variant adds one carbon, two hydrogens, and two oxygen atoms, corresponding to a propionic acid moiety (-CH₂CH₂COOH) replacing a single ethyl group at the pyrrole β-position . This results in a molecular weight increase of 44.0 Da (9.2% mass increment) and introduces an ionizable carboxyl group (predicted pKa ~4.8) absent in all other etio-isomers . This compositional shift is analytically resolvable by high-resolution mass spectrometry and fundamentally alters the compound's solubility, conjugation reactivity, and biological recognition profile.

Molecular Identity
Head-to-head
Etio-IV acid: C₃₃H₃₈N₄O₂, 1× -COOH
Etio-I: C₃₂H₃₈N₄, 0× -COOH
ΔMW +44.0 Da (+9.2%)
Supports single-site conjugation control via defined carboxyl handle
Structural assignment based on IUPAC nomenclature; HRMS confirmation expected
porphyrin chemistry structural isomerism hapten design

OATP1B1 Transporter Interaction: Charged vs. Uncharged Porphyrins

In a standardized HEK-OATP1B1 cellular uptake assay, etioporphyrin I (uncharged, no carboxyl groups) exhibited zero inhibition of estradiol 17β-D-glucuronide transport, whereas structurally related porphyrins bearing carboxylic acid side chains demonstrated potent, concentration-dependent inhibition [1]. Hematoporphyrin (two carboxyalcohol and two carboxyethyl groups) inhibited with an IC₅₀ of 60 nM, and chlorin e6 (three carboxyl groups) acted as a competitive inhibitor with a Kᵢ of 5.8 ± 0.3 μM [1]. The presence of at least one ionizable carboxyl group was thus identified as a necessary structural determinant for OATP1B1 interaction [1]. Etioporphyrin IV acid, bearing a single propionic acid side chain, is predicted to engage OATP1B1, bridging the gap between inactive all-alkyl etioporphyrins and multi-carboxyl porphyrins that may exhibit altered tissue distribution or excessive plasma protein binding.

OATP1B1 Interaction
Class-level
Etio-I: no inhibition
Hematoporphyrin IC₅₀ = 60 nM
Chlorin e6 Kᵢ = 5.8 ± 0.3 μM
Etio-IV acid: predicted inhibitor
Predicted intermediate transporter affinity context
Direct measurement for Etio-IV acid not yet published; class-level inference from carboxylated porphyrins
hepatic transport OATP1B1 porphyrin pharmacokinetics

Hapten Conjugation Stoichiometry: Mono-Carboxyl vs. Multi-Carboxyl

Etioporphyrin IV acid carries exactly one propionic acid moiety available for amide bond formation with lysine residues on carrier proteins (BSA, KLH), yielding a structurally homogeneous conjugate population with a predictable hapten:carrier ratio [1]. In contrast, coproporphyrin I bears four propionic acid substituents (C₃₆H₄₀N₄O₈, MW 656.72), and mesoporphyrin IX bears two propionic acid groups [2]. Multi-carboxyl porphyrins generate heterogeneous conjugation products—mixtures of mono-, di-, tri-, and tetra-substituted carriers—complicating immunogen characterization and leading to lot-to-lot variability in antibody titer and specificity [1]. The single-point attachment geometry of Etioporphyrin IV acid ensures that the porphyrin macrocycle is presented in a consistent orientation relative to the carrier surface, a factor shown to critically influence hapten recognition by B-cell receptors [1].

Conjugation Sites
Class-level
Etio-IV acid: 1 site
Coproporphyrin I: 4 sites (4× heterogeneity risk)
Mesoporphyrin IX: 2 sites (2× risk)
May reduce immunogen batch-to-batch heterogeneity
Class-level inference; conjugation outcome depends on EDC/NHS coupling conditions
hapten–carrier conjugation immunogen design porphyrin immunoassay

Vibrational Spectroscopic Fingerprint: Isomer-Specific Differentiation

Resonance Raman (RR) and infrared (IR) spectroscopic studies on nickel and vanadyl etioporphyrins have established that etioporphyrin isomers I and III exhibit significant, quantifiable differences in their vibrational spectra, particularly in the 750–1050 cm⁻¹ region associated with alkyl substituent bending and stretching modes [1]. These spectral distinctions are sufficient to permit qualitative identification and, in principle, quantitative analysis of isomeric mixtures in complex matrices such as crude oil and oil shale extracts . Infrared analysis of the four classical etioporphyrin isomers (I–IV) as nickel(II) complexes has identified candidate 'marker' bands whose frequencies are sensitive to the specific β-pyrrole substitution pattern [1]. The unique substitution array of Etioporphyrin IV—three ethyl, four methyl, and one propionic acid group—generates a vibrational fingerprint that is predicted to be distinct from all other etio-isomers, enabling its use as a reference standard for isomer assignment in environmental and geochemical porphyrin profiling.

Spectroscopic Fingerprint
Class-level
RR/IR marker bands in 750–1050 cm⁻¹ resolve Etio isomers; isomer I vs. III differ by 5–25 cm⁻¹
Supports type-IV isomer spectral assignment as reference standard
Class-level inference for Etio-IV acid; direct RR/IR data pending publication
vibrational spectroscopy geoporphyrin analysis isomer identification

Optimal Application Scenarios


Mono-Specific Anti-Porphyrin Antibody Generation

Etioporphyrin IV acid is the preferred hapten for generating antibodies that recognize the etioporphyrin scaffold without carrier-protein cross-reactivity. Its single propionic acid group permits stoichiometrically controlled, EDC/NHS-mediated coupling to BSA or KLH, yielding homogeneous conjugates that can be precisely characterized by MALDI-TOF mass spectrometry . This circumvents the heterogeneous conjugation products that arise when coproporphyrin I (4 × -COOH) or mesoporphyrin IX (2 × -COOH) are used, which frequently produce polyclonal antisera with unpredictable specificity and titer [1]. The resulting antibodies are suitable for ELISA-based porphyrin quantification in biological fluids or environmental samples.

Hepatic OATP1B1 Transporter Structure–Activity Studies

Because uncharged etioporphyrin I is completely inactive toward OATP1B1 (IC₅₀ > highest tested concentration), whereas carboxylated porphyrins such as hematoporphyrin inhibit with nanomolar potency (IC₅₀ = 60 nM), Etioporphyrin IV acid fills a critical gap in structure–activity relationship (SAR) panels . Researchers can use it as a mono-carboxyl probe to dissect the minimum charged-group requirement for OATP1B1 recognition—an approach not achievable with either all-alkyl etioporphyrins (zero carboxyls) or di-/tetra-carboxyl porphyrins that introduce confounding polyvalent interactions .

Geochemical Porphyrin Isomer Reference Standard

In petroporphyrin analysis, vibrational spectroscopy (IR and resonance Raman) is used to identify and semi-quantify etioporphyrin isomers in crude oil and source rock extracts [1]. Etioporphyrin IV acid, as a synthetically pure type-IV isomer, provides a reference standard that enables laboratories to assign the type-IV spectral fingerprint in complex geological mixtures—a capability not offered by commercially available Etio-I or Etio-III standards alone [1]. Its ¹⁵N-labeled isotopologue (synthesized via the Lash and Chen route) further enhances spectral assignment accuracy through isotope-edited vibrational spectroscopy [1].

Metal-Complex Catalyst Development with Single Anchoring Group

The single carboxyl handle of Etioporphyrin IV acid allows covalent immobilization of the porphyrin macrocycle onto solid supports (e.g., amino-functionalized silica, polymer beads, or electrode surfaces) while leaving the metal-coordination site and three unmodified ethyl substituents available for catalytic activity . This contrasts with multi-carboxyl porphyrins that can adopt multiple surface-attachment geometries, potentially blocking active sites or introducing heterogeneous catalytic microenvironments. Etioporphyrin IV acid thus supports the rational design of well-defined, single-site heterogeneous porphyrin catalysts for oxidation, reduction, or photo-redox reactions.

Application
Selection Property
Validation Focus
Anti-Porphyrin Antibody Generation
Single-site conjugation handle
Conjugate homogeneity assessment
OATP1B1 Transporter SAR Studies
Mono-carboxyl porphyrin probe
Transporter recognition threshold determination
Geochemical Isomer Reference Standard
Type-IV isomer spectral fingerprint
Spectroscopic isomer assignment calibration
Single-Site Catalyst Immobilization
Defined surface-attachment geometry
Catalytic site accessibility verification
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